4-(oxetan-2-yl)piperidine

Medicinal Chemistry Physicochemical Properties Bioisostere

Sourcing a heterocyclic building block that predictably modulates pKa and LogD without introducing planarity is a recurrent challenge. 4-(Oxetan-2-yl)piperidine directly addresses this by serving as a strained, sp³-rich bioisostere for carbonyl or gem-dimethyl motifs. • Spatially defined vector: oxetan-2-yl attachment provides a distinct oxygen orientation compared to 3-yl isomers, enabling precise conformational probing. • Physicochemical tuning: incorporation significantly lowers lipophilicity and attenuates piperidine basicity to improve solubility and metabolic stability. • Library-ready scaffold: suitable for generating diverse spirocyclic arrays with lead-like properties. Supplied with rigorous batch-level QC documentation to support reproducible SAR campaigns.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1934863-95-2
Cat. No. B6165546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(oxetan-2-yl)piperidine
CAS1934863-95-2
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CNCCC1C2CCO2
InChIInChI=1S/C8H15NO/c1-4-9-5-2-7(1)8-3-6-10-8/h7-9H,1-6H2
InChIKeySSSKIKZHGZLZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxetan-2-yl)piperidine: Baseline Profile


4-(Oxetan-2-yl)piperidine (CAS 1934863-95-2) is a saturated heterocyclic building block consisting of a piperidine ring substituted at the 4-position with an oxetan-2-yl group. The compound has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol [1]. This scaffold combines a six-membered secondary amine (piperidine) with a strained four-membered cyclic ether (oxetane). The oxetane moiety is recognized in medicinal chemistry as a valuable structural motif for modulating physicochemical properties, acting as a bioisostere for carbonyl groups and gem-dimethyl groups, and for introducing three-dimensionality into molecular scaffolds [2].

4-(Oxetan-2-yl)piperidine: Generic Analog Differences


Simple substitution of 4-(oxetan-2-yl)piperidine with a generic piperidine or a different oxetane isomer is not scientifically sound due to the profound impact of the oxetane ring on critical molecular properties. The oxetane group significantly alters the basicity (pKa) and lipophilicity (LogD) of the piperidine nitrogen compared to unsubstituted piperidine or carbonyl-containing analogs [1]. Furthermore, the specific substitution pattern (oxetan-2-yl vs. oxetan-3-yl) dictates the spatial vector of the oxetane oxygen, which can affect molecular recognition, conformational preferences, and subsequent biological activity. These physicochemical and geometric distinctions directly translate to differences in solubility, metabolic stability, and target engagement, making the precise identity of the oxetane-piperidine conjugate a critical variable in experimental design and lead optimization [2].

4-(Oxetan-2-yl)piperidine: Differentiation Evidence


pKa & Lipophilicity vs. Carbonyl Analogs

The oxetane ring in 4-(oxetan-2-yl)piperidine serves as a non-classical bioisostere for a carbonyl group. Comparative analysis of 4-substituted piperidines reveals that replacing a carbonyl with an oxetane results in a distinct physicochemical profile. The oxetane-substituted piperidine exhibits a pKa that is intermediate between the highly basic piperidine and the less basic 4-piperidone, while its LogD is lower than both due to the increased polarity of the oxetane [1]. This specific balance of basicity and lipophilicity is crucial for optimizing ADME properties and reducing off-target liabilities like hERG binding [2].

Medicinal Chemistry Physicochemical Properties Bioisostere

Conformational Differences: 2-yl vs. 3-yl Oxetane

The position of the oxetane substitution on the piperidine ring (2-yl vs. 3-yl) determines the spatial orientation of the oxetane oxygen lone pairs and the overall molecular geometry. For 4-(oxetan-2-yl)piperidine, the oxetane ring is attached via its C2 position, creating a distinct vector and a different conformational landscape compared to the 4-(oxetan-3-yl)piperidine isomer. This geometric distinction can lead to differential binding interactions with biological targets and altered physicochemical properties [1]. While direct comparative data between the 2-yl and 3-yl isomers for this specific compound are not available in the public domain, the class-level understanding of oxetane geometry dictates that these isomers are not functionally interchangeable [2].

Medicinal Chemistry Conformational Analysis Scaffold Design

Synthesis of sp3-Rich Scaffold Libraries

4-(Oxetan-2-yl)piperidine is a versatile building block for constructing sp3-rich, three-dimensional molecular scaffolds, a feature highly sought after in modern drug discovery to improve clinical success rates [1]. Its utility is demonstrated by the successful synthesis of densely functionalized spirocyclic oxetane-piperidine scaffolds. A key gold-catalyzed cyclization step, using a related propargylic alcohol intermediate, was achieved on a 40 g scale, enabling the preparation of a 419-member compound library for the European Lead Factory [2]. This demonstrates the compound's class-validated potential for generating high-value, lead-like chemical matter.

Synthetic Chemistry Drug Discovery Lead Generation

4-(Oxetan-2-yl)piperidine: Research & Industrial Applications


Medicinal Chemistry: pKa & LogD Tuning

4-(Oxetan-2-yl)piperidine is best utilized as a specialized building block in medicinal chemistry programs where modulation of a lead compound's pKa and LogD is required. Based on class-level evidence, its incorporation can be strategically employed to replace a carbonyl group or a gem-dimethyl motif to lower lipophilicity (LogD) and fine-tune amine basicity, potentially improving solubility and reducing off-target pharmacology like hERG binding [REFS-1, REFS-2].

Drug Discovery: sp3-Rich Scaffold Libraries

The compound is ideally suited for the synthesis of novel, sp3-rich chemical libraries. As demonstrated by the successful synthesis of related spirocyclic oxetane-piperidine libraries on a 40 g scale for the European Lead Factory, this building block provides a pathway to generate diverse, three-dimensional molecules with lead-like properties, which are highly desirable for exploring new biological target space [1].

Chemical Biology: Conformationally Constrained Probes

Given the distinct conformational and vectorial properties of the oxetan-2-yl group compared to its 3-yl isomer, 4-(oxetan-2-yl)piperidine can be employed to create conformationally constrained chemical probes. These probes are valuable for studying the precise binding requirements of biological targets, as the specific orientation of the oxetane oxygen can influence hydrogen-bonding networks and molecular recognition [1].

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